molecular formula C26H42O4 B15328618 Dinonyl benzene-1,4-dicarboxylate CAS No. 4654-27-7

Dinonyl benzene-1,4-dicarboxylate

Cat. No.: B15328618
CAS No.: 4654-27-7
M. Wt: 418.6 g/mol
InChI Key: UBXIPPSTBVKKIK-UHFFFAOYSA-N
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Description

Dinonyl terephthalate is an organic compound belonging to the family of phthalates. It is an ester derived from terephthalic acid and nonyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. Dinonyl terephthalate is known for its excellent performance in various industrial applications due to its chemical stability and low volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinonyl terephthalate is synthesized through the esterification reaction between terephthalic acid and nonyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of dinonyl terephthalate involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed using a distillation column. After the reaction is complete, the product is purified through distillation or crystallization to obtain dinonyl terephthalate with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Dinonyl terephthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, dinonyl terephthalate can be hydrolyzed back to terephthalic acid and nonyl alcohol.

    Oxidation: Under oxidative conditions, the nonyl groups can be oxidized to form carboxylic acids.

    Substitution: The ester groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Terephthalic acid and nonyl alcohol.

    Oxidation: Carboxylic acids derived from the oxidation of nonyl groups.

    Substitution: Ester derivatives with different substituents replacing the nonyl groups.

Scientific Research Applications

Dinonyl terephthalate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.

    Industry: Widely used in the manufacturing of consumer goods such as building materials, automobile parts, vinyl upholstery, wire, cables, clothing, footwear, and children’s toys.

Mechanism of Action

The mechanism of action of dinonyl terephthalate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties such as flexibility, durability, and resistance to cracking. Additionally, dinonyl terephthalate’s chemical stability and low volatility contribute to its effectiveness as a plasticizer in various applications.

Comparison with Similar Compounds

Dinonyl terephthalate can be compared with other similar phthalate plasticizers, such as:

    Diisononyl phthalate (DINP): Similar in structure and function, but with different alkyl chain lengths and branching.

    Diisodecyl phthalate (DIDP): Another phthalate plasticizer with longer alkyl chains, providing different mechanical properties.

    Diundecyl phthalate (DUP): Similar to DIDP but with even longer alkyl chains, offering unique flexibility and stability characteristics.

Uniqueness: Dinonyl terephthalate is unique due to its specific combination of terephthalic acid and nonyl alcohol, which imparts distinct properties such as optimal flexibility, low volatility, and chemical stability. These characteristics make it a preferred choice for various industrial applications where high-performance plasticizers are required.

Biological Activity

Dinonyl benzene-1,4-dicarboxylate (DNBD) is an ester derived from benzene-1,4-dicarboxylic acid and dinonyl alcohol. It is primarily used as a plasticizer in various polymer applications. Understanding the biological activity of DNBD is crucial for assessing its environmental impact and potential health risks.

  • Chemical Formula : C₃₁H₄₈O₄
  • CAS Number : 4654-27-7
  • Molecular Weight : 480.71 g/mol

Biological Activity Overview

The biological activity of DNBD can be assessed through various studies focusing on its toxicity, metabolic pathways, and potential endocrine-disrupting effects.

Toxicity Studies

  • Acute Toxicity : Research indicates that DNBD exhibits low acute toxicity in aquatic organisms. For instance, studies on fish species such as Oryzias latipes (medaka) showed no significant adverse effects at concentrations typically encountered in the environment .
  • Chronic Toxicity : Long-term exposure studies have indicated that DNBD does not significantly affect reproductive parameters in aquatic organisms, suggesting a low risk for chronic toxicity .
  • Endocrine Disruption Potential : There is ongoing research into the endocrine-disrupting potential of DNBD and its metabolites. While some phthalates are known to exhibit endocrine-disrupting properties, DNBD's effects remain less characterized .

Metabolism and Bioconcentration

Research has shown that DNBD can be metabolized by aquatic organisms, leading to the formation of various metabolites. The bioconcentration factor (BCF) for DNBD has been estimated to be relatively low compared to other phthalates, indicating limited bioaccumulation potential .

Metabolite Bioconcentration Factor (BCF)
5OH-MEHTP637
5oxo-MEHTPNot specified
5cx-MEPTPNot specified

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the Danish Environmental Protection Agency assessed the effects of DINP (diisononyl phthalate), a related compound, on fish populations. The findings indicated that DINP did not exert significant adverse effects on reproductive success or population dynamics in controlled environments . This suggests that DNBD may exhibit similar low-risk profiles.

Case Study 2: Endocrine Disruption Evaluation

A computational study evaluated the potential interactions of DNBD metabolites with human sulfotransferases, which are important for drug metabolism and detoxification. The study highlighted concerns regarding the metabolic pathways that could lead to endocrine disruption, although specific data on DNBD were limited .

Properties

CAS No.

4654-27-7

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

dinonyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-15-21-29-25(27)23-17-19-24(20-18-23)26(28)30-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3

InChI Key

UBXIPPSTBVKKIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCC

Origin of Product

United States

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